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Compound of Interest

Compound Name: Methyl 2-(aminomethyl)nicotinate

Cat. No.: B1611452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methyl 2-(aminomethyl)nicotinate derivatives

and structurally related nicotinic acid analogs, focusing on their synthesis, biological activities,

and structure-activity relationships. The information is compiled from various studies to offer an

objective overview of their potential as therapeutic agents.

Data Presentation
The following tables summarize the biological activities of various nicotinic acid derivatives,

including those with aminomethyl and other substitutions. These derivatives have been

evaluated for their anti-inflammatory, antifungal, and enzyme-inhibitory properties.

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives against COX-1 and COX-2
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Compound COX-1 IC50 (µM) COX-2 IC50 (µM)
Selectivity Index
(COX-1/COX-2)

3a 8.15 0.42 19.4

3b 9.24 0.15 61.6

3e 10.21 0.16 63.8

4c 11.52 0.09 128.0

4f 12.83 0.08 160.4

Celecoxib 15.2 0.08 190.0

Diclofenac 1.25 0.21 5.95

Indomethacin 0.78 0.53 1.47

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory

agents[1].

Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives
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Compound Target Organism MIC80 (µg/mL)

11g Candida albicans 0.0313

11h Candida albicans 0.0313

11g
Fluconazole-resistant C.

albicans
0.0313 - 2.0

11h
Fluconazole-resistant C.

albicans
0.0313 - 2.0

11g C. parapsilosis 0.0313 - 2.0

11h C. parapsilosis 0.0313 - 2.0

11g C. glabrata 0.0313 - 2.0

11h C. glabrata 0.0313 - 2.0

11g Cryptococcus neoformans 0.0313 - 2.0

11h Cryptococcus neoformans 0.0313 - 2.0

Data from a study on novel 2-aminonicotinamide derivatives as antifungal agents. Note that

compounds 11g and 11h are 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-

yl)methyl)nicotinamide and 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-

yl)methyl)nicotinamide, respectively.

Table 3: Enzyme Inhibitory Activity of Aminomethyl and Alkoxymethyl Derivatives
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Compound hCA I Ki (nM) hCA II Ki (nM) AChE Ki (nM) BChE Ki (nM)

1 112.3 134.5 34 45

5 58.0 98.2 21 33

8 65.1 81.3 18 23

9 72.4 89.6 28 39

13 98.7 85.1 45 58

14 105.2 115.8 62 78

15 128.4 215.1 78 88

16 157.2 198.4 55 67

17 149.3 187.9 69 81

hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

Data extracted from a study on aminomethyl and alkoxymethyl derivatives as enzyme

inhibitors[2].

Experimental Protocols
General Synthesis of Nicotinic Acid Hydrazide
Derivatives
A common synthetic route to novel nicotinic acid derivatives involves the initial synthesis of

nicotinic acid hydrazide, which then serves as a key intermediate.

Synthesis of Nicotinic Acid Hydrazide: Nicotinic acid is esterified, typically using methanol in

the presence of an acid catalyst like sulfuric acid, to yield methyl nicotinate. The resulting

ester is then reacted with hydrazine hydrate to form nicotinic acid hydrazide.

Synthesis of Acylhydrazones: The nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL

of ethanol (96%), and the appropriate aldehyde (0.011 mole) is added. The mixture is heated

under reflux for 3 hours. After cooling and refrigeration for 24 hours, the precipitate is filtered

and recrystallized from ethanol[3].
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Synthesis of 1,3,4-Oxadiazoline Derivatives: The synthesized acylhydrazone is treated with

acetic anhydride to induce cyclization, yielding the corresponding 3-acetyl-2,5-disubstituted-

1,3,4-oxadiazoline derivative[3].

In Vitro COX-1/COX-2 Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined

using an enzyme immunoassay (EIA) kit.

Each compound is dissolved in DMSO to prepare stock solutions.

The assay is performed in a 96-well plate according to the manufacturer's instructions.

The IC50 values are calculated from the concentration-response curves.

Celecoxib, diclofenac, and indomethacin are used as reference drugs for comparison[1].

Antifungal Susceptibility Testing
The in vitro antifungal activity is determined using the broth microdilution method as

recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

The compounds are dissolved in DMSO to prepare a series of dilutions.

The fungal inocula are prepared and adjusted to the desired concentration.

The assays are performed in 96-well microtiter plates.

The minimum inhibitory concentration (MIC80) is determined as the lowest concentration of

the compound that causes an 80% reduction in turbidity compared to the control.

Mandatory Visualization
Synthetic Workflow for Nicotinic Acid Derivatives
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Caption: General synthetic schemes for nicotinic acid derivatives.

COX-2 Inhibition Pathway
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Mechanism of COX-2 Inhibition
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Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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